1-Naphthalen-1-yloxy-3-(prop-2-ynylamino)propan-2-ol;hydrochloride
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Overview
Description
1-Naphthalen-1-yloxy-3-(prop-2-ynylamino)propan-2-ol;hydrochloride is a compound that belongs to the class of propanolamines It is characterized by the presence of a naphthalen-1-yloxy group and a prop-2-ynylamino group attached to a propan-2-ol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Naphthalen-1-yloxy-3-(prop-2-ynylamino)propan-2-ol;hydrochloride typically involves the following steps:
Formation of the Naphthalen-1-yloxy Intermediate: This step involves the reaction of naphthalene with an appropriate halogenating agent to form a naphthalen-1-yloxy intermediate.
Attachment of the Prop-2-ynylamino Group: The naphthalen-1-yloxy intermediate is then reacted with a prop-2-ynylamine derivative under suitable conditions to attach the prop-2-ynylamino group.
Formation of the Propan-2-ol Backbone: The final step involves the reaction of the intermediate with a propan-2-ol derivative to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common techniques used in industrial production include:
Batch Reactors: For controlled reaction conditions and scalability.
Continuous Flow Reactors: For efficient and consistent production.
Chemical Reactions Analysis
Types of Reactions
1-Naphthalen-1-yloxy-3-(prop-2-ynylamino)propan-2-ol;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: May yield naphthalen-1-yloxy ketones or aldehydes.
Reduction: May yield naphthalen-1-yloxy alcohols or amines.
Substitution: May yield various substituted naphthalen-1-yloxy derivatives.
Scientific Research Applications
1-Naphthalen-1-yloxy-3-(prop-2-ynylamino)propan-2-ol;hydrochloride has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a reference standard in analytical chemistry.
Biology: Studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, such as antihypertensive and antiarrhythmic properties.
Industry: Used in the production of pharmaceuticals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 1-Naphthalen-1-yloxy-3-(prop-2-ynylamino)propan-2-ol;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as a beta-adrenergic antagonist, binding to beta-adrenergic receptors and blocking the actions of endogenous or exogenous beta-adrenergic agonists. This results in various physiological effects, such as reduced heart rate and blood pressure.
Comparison with Similar Compounds
Similar Compounds
Propranolol: A well-known beta-adrenergic antagonist with similar structural features.
Atenolol: Another beta-adrenergic antagonist with a different chemical structure but similar pharmacological effects.
Metoprolol: A beta-adrenergic antagonist with a different chemical structure but similar therapeutic applications.
Uniqueness
1-Naphthalen-1-yloxy-3-(prop-2-ynylamino)propan-2-ol;hydrochloride is unique due to its specific structural features, such as the presence of both naphthalen-1-yloxy and prop-2-ynylamino groups
Properties
CAS No. |
62715-23-5 |
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Molecular Formula |
C16H18ClNO2 |
Molecular Weight |
291.77 g/mol |
IUPAC Name |
1-naphthalen-1-yloxy-3-(prop-2-ynylamino)propan-2-ol;hydrochloride |
InChI |
InChI=1S/C16H17NO2.ClH/c1-2-10-17-11-14(18)12-19-16-9-5-7-13-6-3-4-8-15(13)16;/h1,3-9,14,17-18H,10-12H2;1H |
InChI Key |
WKDPEFWXKKWDQN-UHFFFAOYSA-N |
Canonical SMILES |
C#CCNCC(COC1=CC=CC2=CC=CC=C21)O.Cl |
Origin of Product |
United States |
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